2-{2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide
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Overview
Description
2-{2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide is a benzimidazole derivative known for its diverse biological activities. Benzimidazole compounds are well-regarded in medicinal chemistry due to their broad spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer activities .
Mechanism of Action
Target of Action
Similar compounds like indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Based on the properties of similar compounds, it can be inferred that this compound might interact with its targets, leading to changes in cellular functions .
Biochemical Pathways
Similar compounds have been reported to possess various biological activities, suggesting that this compound might also affect multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been reported to undergo extensive first-pass metabolism, which affects their bioavailability .
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting that this compound might also have diverse molecular and cellular effects .
Action Environment
Environmental factors such as temperature, ph, and the presence of other substances can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide typically involves the reaction of o-phenylenediamine with ethylimido-o-chlorophenylacetate hydrochloride under microwave irradiation . This method is efficient and yields high purity products. The acetate and hydrazide derivatives of 2-(2-chlorobenzyl)-1H-benzimidazole are synthesized respectively, followed by further reactions to obtain the final compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of microwave-assisted synthesis suggests potential for scalability and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or halogen groups .
Scientific Research Applications
2-{2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential anticancer activities and as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorobenzyl)-1H-benzimidazole
- 2-(2-chlorophenyl)-1H-benzimidazole
- 2-(2-chlorophenyl)-1-benzimidazolylacetamide
Uniqueness
2-{2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to inhibit microtubule formation and its potential as an anticancer agent make it a compound of significant interest in medicinal chemistry .
Properties
IUPAC Name |
2-[2-[(2-chlorophenyl)methyl]benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-12-6-2-1-5-11(12)9-16-19-13-7-3-4-8-14(13)20(16)10-15(18)21/h1-8H,9-10H2,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKDTYLLHHSYES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N2CC(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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